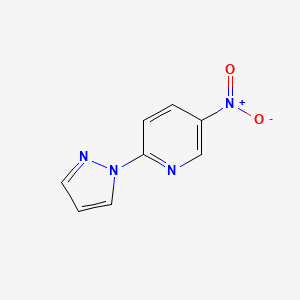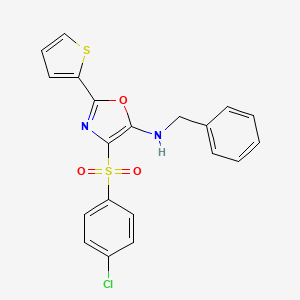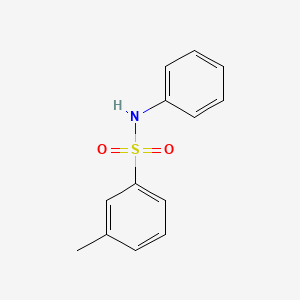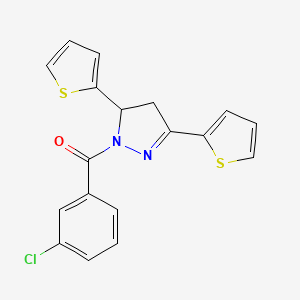![molecular formula C15H14BrN3O B2726405 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 2097922-69-3](/img/structure/B2726405.png)
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . The boron moiety in these compounds can be converted into a broad range of functional groups .Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds often involves complex chemical reactions aimed at introducing specific functional groups that can modulate the physical, chemical, or biological properties of the resulting molecules. For instance, the synthesis of bromo-indazole derivatives, which share structural similarities with the query compound, involves arylation and subsequent reactions to introduce various substituents, highlighting the chemical flexibility and potential for customization of such compounds (Anuradha et al., 2014).
Biological Evaluation
Though direct biological applications of "5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide" are not detailed in the available research, the exploration of similar molecules for biological activity is common. Various pyridine derivatives have been investigated for their potential as bioactive molecules, indicating the interest in such structures for drug development and other biological applications. For example, the synthesis and evaluation of acyclic pyridine C-nucleosides for antitumor and antiviral activities reflect the ongoing interest in pyridine derivatives in medicinal chemistry (Hemel et al., 1994).
Advanced Material Science
Compounds containing pyridine units are also of interest in material science, where their electronic properties can be harnessed for various applications. The study and development of pyridine-based derivatives for applications such as organic light-emitting devices (OLEDs) demonstrate the utility of these molecules in advanced technological applications. For instance, the modification of iridium complexes with pyridyltetrazolate ligands for color tuning in OLEDs underscores the potential of pyridine derivatives in the design of electronic materials (Stagni et al., 2008).
properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-13-5-12(8-17-9-13)15(20)19-7-10-1-4-14(18-6-10)11-2-3-11/h1,4-6,8-9,11H,2-3,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKGFMNMSKHQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)


![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)
![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)
